1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.: 54370-01-3
VCID: VC2018907
InChI: InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3
SMILES: COC1=C(C=C(C(=C1)CCl)Br)OC
Molecular Formula: C9H10BrClO2
Molecular Weight: 265.53 g/mol

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene

CAS No.: 54370-01-3

Cat. No.: VC2018907

Molecular Formula: C9H10BrClO2

Molecular Weight: 265.53 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene - 54370-01-3

Specification

CAS No. 54370-01-3
Molecular Formula C9H10BrClO2
Molecular Weight 265.53 g/mol
IUPAC Name 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene
Standard InChI InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3
Standard InChI Key GJOPMIJUVCIPIZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)CCl)Br)OC
Canonical SMILES COC1=C(C=C(C(=C1)CCl)Br)OC

Introduction

Basic Identification and Structure

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene is an organic halogenated compound with the molecular formula C₉H₁₀BrClO₂ and a molecular weight of 265.53 g/mol . It is registered with CAS number 54370-01-3 and is characterized by a benzene ring substituted with bromine at position 1, a chloromethyl group at position 2, and methoxy groups at positions 4 and 5 .

The compound's structure can be represented by the following identifiers:

  • IUPAC Name: 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene

  • Standard InChI: InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5H2,1-2H3

  • InChI Key: GJOPMIJUVCIPIZ-UHFFFAOYSA-N

  • SMILES: COC1=C(C=C(C(=C1)CCl)Br)OC

Chemical Structure Elements

The compound contains several key structural elements that contribute to its chemical properties:

  • A benzene ring core structure

  • A bromine atom directly attached to the benzene ring

  • A chloromethyl (-CH₂Cl) group at the ortho position to bromine

  • Two methoxy (-OCH₃) groups at para positions to each other

This arrangement of substituents creates a molecule with specific electronic and steric properties that influence its reactivity and applications.

Physical and Chemical Properties

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene presents as a crystalline powder at room temperature . Its physical state and appearance make it suitable for various laboratory and industrial applications.

Key Physical Properties

The following table summarizes the key physical properties of the compound:

PropertyValueReference
Molecular Weight265.53 g/mol
Physical AppearancePowder
Density1.464 g/cm³
Boiling Point309.5 °C at 760 mmHg
Storage Temperature4 °C (recommended)

The relatively high boiling point (309.5 °C) is characteristic of halogenated aromatic compounds and reflects the compound's low volatility at room temperature . The recommended storage temperature of 4 °C indicates that the compound has moderate stability but benefits from refrigeration to prevent degradation .

Synthesis Methods

Laboratory Synthesis

The synthesis of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene typically involves halogenation reactions on suitable precursors. A common approach starts with a dimethoxybenzene derivative, which undergoes sequential halogenation steps.

A general synthetic route includes:

  • Bromination of a suitable 4,5-dimethoxybenzene precursor

  • Introduction of the chloromethyl group through chloromethylation

The synthesis typically employs reagents such as bromine or N-bromosuccinimide (NBS) for the bromination step, while the chloromethylation may involve formaldehyde and hydrogen chloride or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial Production

For industrial-scale production, the synthesis may be optimized using continuous flow reactors to enhance mixing and reaction control, improving yield and purity. The industrial process often includes additional steps for purification and quality control to ensure the final product meets specifications.

Chemical Reactivity

The chemical reactivity of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene is largely determined by its halogen substituents and methoxy groups, making it versatile for various transformations.

Reaction Centers

The compound contains multiple reactive sites:

  • The bromine atom at position 1 - suitable for metal-catalyzed cross-coupling reactions

  • The chloromethyl group - susceptible to nucleophilic substitution

  • The methoxy groups - can undergo O-dealkylation reactions

  • The aromatic ring - capable of further electrophilic substitution

Common Reaction Types

Key reactions involving this compound include:

  • Nucleophilic Substitution: The chloromethyl group readily undergoes SN2 reactions with nucleophiles such as azides, amines, and thiols. For example, reaction with sodium azide can produce 2-(azidomethyl)-4,5-dimethoxybenzene.

  • Cross-Coupling Reactions: The bromine substituent makes the compound an excellent candidate for palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings, allowing for carbon-carbon bond formation.

  • Reduction Reactions: Both halogen substituents can be removed under reductive conditions using hydrogen with appropriate catalysts.

Applications in Scientific Research

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene serves as an important intermediate in various scientific applications due to its multifunctional nature.

Chemical Synthesis Applications

The compound is valuable as a building block in organic synthesis, particularly for creating more complex molecules. Its functionality allows for selective modifications at different positions, making it useful for constructing molecules with specific spatial arrangements of functional groups.

Pharmaceutical Research

In pharmaceutical development, this compound can serve as a precursor for drug candidates, particularly those requiring specific substitution patterns on aromatic rings. The presence of both bromine and chloromethyl groups provides versatile handles for further functionalization in medicinal chemistry programs.

Materials Science

The compound has potential applications in materials science, where it can be incorporated into polymers or used to synthesize compounds with specific electronic or optical properties. The methoxy groups can influence electronic distribution within derived materials, potentially affecting properties such as conductivity or fluorescence.

Structural Characteristics

Molecular Conformation

The conformation of the chloromethyl group relative to the benzene ring is an important structural feature that can affect the reactivity of the compound. The flexibility of this group allows it to adopt different conformations depending on the environment, which can influence its accessibility to reagents in chemical reactions.

Comparison with Related Compounds

1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene belongs to a family of halogenated dimethoxybenzenes with varying substitution patterns. Comparing it with structurally similar compounds provides valuable insights into structure-property relationships.

Structural Analogs

The following table compares key features of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene with related compounds:

CompoundCAS NumberMolecular WeightKey Structural DifferencesReference
1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene54370-01-3265.53 g/molReference compound
1-Bromo-2-chloro-4,5-dimethoxybenzene753502-60-2251.50 g/molLacks methyl group
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene446831-24-9265.53 g/molDifferent substitution pattern
1-Bromo-4-chloro-2,5-dimethoxybenzeneNot provided251.50 g/molDifferent halogen arrangement

Reactivity Differences

The positioning of functional groups significantly impacts reactivity:

  • Halogen Position Effects: The ortho positioning of the chloromethyl group to bromine in 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene creates steric hindrance that may affect reaction rates compared to compounds with para-positioned substituents .

  • Electronic Effects: The methoxy groups' electron-donating properties influence the electronic distribution in the aromatic ring, affecting the reactivity of the halogen substituents. This is particularly relevant in cross-coupling reactions where oxidative addition to the carbon-bromine bond is a key step .

  • Crystallographic Differences: In 1-bromo-4-chloro-2,5-dimethoxybenzene, the methoxy groups make dihedral angles of approximately 8.8(4)° with the benzene ring , which may differ from those in 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene due to the steric influence of the chloromethyl group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator